3-bromo-N'-hydroxythiophene-2-carboximidamide
Description
3-Bromo-N'-hydroxythiophene-2-carboximidamide is a heterocyclic compound featuring a thiophene backbone substituted with a bromine atom at the 3-position and a hydroxyphenylcarboximidamide group. According to available data, its molecular formula is reported as C₈H₁₁ClN₂O₂ (molecular weight: 211.26 g/mol) with a CAS registry number 1937230-53-9 and purity of 95% . Its synthesis involves a TFAA-mediated one-pot reaction using (Z)-N'-hydroxythiophene-2-carboximidamide and 1,2-dichloroethane under reflux, yielding 85% product . The compound’s structural features make it relevant in organic synthesis, particularly as an intermediate for functionalized heterocycles.
Properties
IUPAC Name |
3-bromo-N'-hydroxythiophene-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(7)8-9/h1-2,9H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAAYILSZFVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1Br)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-hydroxythiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-bromo-N’-hydroxythiophene-2-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-bromo-N'-hydroxythiophene-2-carboximidamide with structurally or functionally analogous compounds derived from the provided evidence:
Table 1: Key Properties of this compound and Analogues
*Note: The molecular formula listed for this compound contains chlorine, conflicting with its name. This may reflect an error in the source material.
Structural and Functional Comparisons
a) Halogen Substituents
- This compound : Bromine at the 3-position enhances electrophilic reactivity, facilitating cross-coupling reactions. However, the chlorine in its reported formula raises questions about its identity .
- 3-Chloro-N-phenyl-phthalimide : Chlorine substitution improves thermal stability, making it suitable for high-performance polyimides .
- 3-Bromo-N,N-dimethylaniline : Bromine enables Suzuki-Miyaura coupling, as demonstrated in the synthesis of biphenyl derivatives .
c) Physicochemical Properties
- Polarity and Solubility: The hydroxyphenylcarboximidamide group in the target compound likely increases polarity compared to the dimethylamino group in 3-bromo-N,N-dimethylaniline, affecting solubility in organic solvents.
- Thermal Stability : 3-Chloro-N-phenyl-phthalimide’s rigid phthalimide structure grants superior thermal stability (>250°C) compared to the thiophene-based target compound .
Biological Activity
3-Bromo-N'-hydroxythiophene-2-carboximidamide is a chemical compound with the molecular formula CHBrNOS and a molecular weight of 221.08 g/mol. This compound has garnered attention in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The compound features a bromine atom that enhances its reactivity, particularly in nucleophilic substitution reactions. Its mechanism of action typically involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.
Key Reactions
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : May yield reduced forms of the compound.
- Substitution : The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and protozoa.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibitory activity | |
| Plasmodium falciparum | Potential antimalarial agent | |
| Leishmania donovani | Potential leishmaniasis treatment |
Anticancer Activity
The compound has shown promising results in anticancer studies, targeting several cancer cell lines. For instance, it has been noted to inhibit cell proliferation in breast cancer cells with an IC value indicating effective cytotoxicity.
| Cell Line | IC Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 7-20 | Significant growth inhibition |
| HCT-116 (Colon Cancer) | 2.29 | High cytotoxic efficacy |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiourea, closely related to this compound, exhibited antibacterial activity against multiple strains, suggesting a similar potential for this compound .
- Anticancer Mechanism : Research indicated that compounds with similar structures could inhibit angiogenesis and alter cancer cell signaling pathways, which might also apply to this compound.
- Protozoan Infections : The compound's potential as an N-myristoyl transferase inhibitor suggests its applicability in treating diseases like malaria and leishmaniasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
